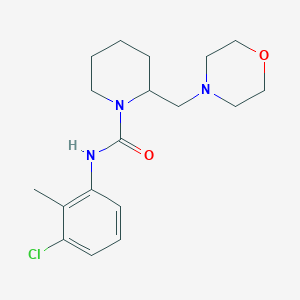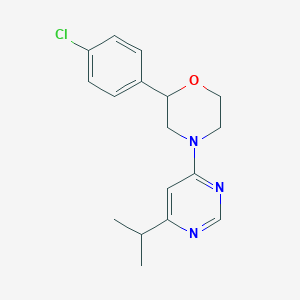
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes including pain sensation, inflammation, and cancer. JNJ-1930942 has been studied extensively for its potential use as an analgesic and anti-inflammatory agent.
作用機序
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide selectively blocks the TRPV1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to stimuli such as heat and protons, thereby reducing pain and inflammation.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide does not have significant effects on other ion channels or receptors, suggesting that it has a high degree of selectivity for TRPV1.
実験室実験の利点と制限
One advantage of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its high degree of selectivity for TRPV1, which reduces the risk of off-target effects. One limitation of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
1. Development of more potent and selective TRPV1 antagonists for use as analgesics and anti-inflammatory agents.
2. Investigation of the potential use of TRPV1 antagonists in the treatment of cancer and other diseases.
3. Study of the role of TRPV1 in physiological and pathological processes.
4. Investigation of the potential use of TRPV1 antagonists in combination with other drugs for the treatment of pain and inflammation.
5. Development of new methods for the synthesis of TRPV1 antagonists.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a potent and selective blocker of the TRPV1 ion channel that has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized through a multi-step process starting from 3-chloro-2-methylphenol. The synthesis involves the formation of a piperidine ring, followed by the addition of a morpholine ring and a carboxamide group. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. In preclinical studies, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to block TRPV1-mediated pain responses in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14-16(19)6-4-7-17(14)20-18(23)22-8-3-2-5-15(22)13-21-9-11-24-12-10-21/h4,6-7,15H,2-3,5,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXLARBVJEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)

![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)
![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)
![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)